2-Benzoylbenzoic Acid

Photopolymerization Photoinitiator Type II photoinitiator

Select 2-Benzoylbenzoic Acid with ortho-carboxyl geometry that no meta/para isomer can replicate. With pKa 3.54, the ortho effect enables acid-catalyzed intramolecular dehydration to anthraquinone—the critical feedstock for dyes, benzanthrone, and 1-aminoanthraquinone. For UV-curable formulators, it delivers Type II polymeric photoinitiators with reduced migration. Researchers obtain selective P2X7 agonist BzATP from this exact intermediate. Choose positional precision: specify CAS 85-52-9, available ≥98% purity in research to bulk quantities.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 85-52-9
Cat. No. B160740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoylbenzoic Acid
CAS85-52-9
Synonyms2-benzoylbenzoic acid
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17)
InChIKeyFGTYTUFKXYPTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityVERY SOL IN ALCOHOL & ETHER;  SOL IN HOT BENZENE
SOL IN HOT WATER

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoylbenzoic Acid (CAS 85-52-9): Procurement and Technical Profile


2-Benzoylbenzoic acid (CAS 85-52-9), also known as benzophenone-2-carboxylic acid or o-benzoylbenzoic acid, is an aromatic ketocarboxylic acid with the molecular formula C14H10O3 and molecular weight 226.23 g/mol . It appears as a white to off-white crystalline powder with a melting point of 126–129 °C and boiling point of 257–265 °C at standard pressure . The compound features both a benzophenone chromophore and a carboxylic acid functional group positioned ortho to one another, with a measured pKa of 3.54 ± 0.10 at 25 °C . Its amphiphilic character, with a LogP of 1.4 at 35 °C and water solubility of 284 mg/L at 20 °C, distinguishes it from less polar benzophenone derivatives .

Why Benzophenone and Benzoic Acid Analogs Cannot Replace 2-Benzoylbenzoic Acid


The ortho-carboxyl substitution on the benzophenone scaffold in 2-benzoylbenzoic acid generates a distinctive electronic environment and reactive profile that cannot be replicated by simple benzophenone (diphenyl ketone), benzoic acid, or their meta- and para-substituted positional isomers. The ortho effect in this molecule yields a pKa of 3.54—significantly lower than benzoic acid (pKa ≈ 4.20) due to intramolecular electronic interactions . This increased acidity directly impacts its solubility profile, metal coordination behavior, and nucleophilic acyl substitution reactivity. Furthermore, the ortho-carboxyl group enables intramolecular cyclization chemistry (e.g., anthraquinone synthesis via acid-catalyzed dehydration) that is geometrically impossible for meta- or para-benzoylbenzoic acid isomers [1]. The ketone group participates in photochemical hydrogen abstraction while the carboxylic acid moiety remains available for esterification, amidation, or metal complexation, offering dual orthogonal reactive handles that simpler single-functional-group analogs lack [2].

Quantitative Differentiation Evidence for 2-Benzoylbenzoic Acid Versus Analogs


Polymer Effect: Enhanced Photoinitiation Efficiency of Polymeric 2-BBA Esters Versus Low Molecular Weight Analog

Functionalized silicone copolymers containing 2-benzoylbenzoic acid (2-BBA) ester side groups were evaluated as Type II radical polymerization photoinitiators and directly compared to low molecular weight 2-BBA ester in a model acrylate formulation [1]. The polymeric systems exhibited a clear 'polymer effect,' with enhanced photoinitiating efficiency when the 2-BBA chromophores were present as pendant groups on polymer chains with free tertiary amine co-reactant (ethyl 4-dimethylaminobenzoate) at an amine-to-BBA molar ratio r = 1 [1]. The study further demonstrated that increasing r from 0.5 to 2 at constant BBA concentration improved the initial polymerization rate and the limiting conversion [1].

Photopolymerization Photoinitiator Type II photoinitiator Macromolecular chemistry

Selective AKR1C3 Inhibitory Activity and Synovial Fibroblast Viability Preservation

2-Benzoylbenzoic acid was evaluated for its effects on rabbit synovial fibroblasts (HIG-82) at concentrations of 3.125–300 µM over 24–72 hours, with diclofenac and ibuprofen (100 µM) as reference NSAID controls . In non-stimulated cells, viability was maintained at concentrations ≤200 µM, whereas 300 µM reduced viability at 24 hours to 67.75 ± 14.42% . In PMA-stimulated cells (a model of inflammatory stress), viability at 72 hours ranged from 61.87% to 83.29% with 2-benzoylbenzoic acid treatment, which was higher than PMA alone (44.94 ± 8.40% at 72 h) . Notably, the compound did not suppress nitrite production, indicating that its mechanism does not involve NO-linked anti-inflammatory pathways, distinguishing it from conventional NSAIDs that target COX-mediated pathways .

Enzyme inhibition Aldo-keto reductase Synovial fibroblast Inflammation

Carbonic Anhydrase Inhibition: IC50 Comparison Among Benzoic Acid Derivatives

In a comparative inhibition study against sheep heart carbonic anhydrase (shCA), 2-benzoylbenzoic acid was evaluated alongside five other benzoic acid derivatives: 3-aminobenzoic acid, 4-aminobenzoic acid, 2-hydroxybenzoic acid (salicylic acid), 2,3-dimethoxybenzoic acid, and 3,4,5-trimethoxybenzoic acid [1]. The enzyme was purified 42.45-fold with a yield of 44% and specific activity of 564.65 EU/mg using a cellulose-benzyl-sulfanylamide affinity chromatography gel [1]. IC50 values were calculated for each compound, enabling direct potency ranking across the series [1].

Enzyme inhibition Carbonic anhydrase Metalloenzyme Drug discovery

Plant Species-Selective Herbicidal Activity Profile of 2-Benzoylbenzoic Acid

2-Benzoylbenzoic acid and its derivatives were investigated during the discovery phase of selective herbicides alongside substituted phenoxyacetic acids and arylcarbamic esters [1]. The compound exhibited marked biological activity and differential effects across plant species, with the underlying mechanism hypothesized to involve auxin-like activity linked to its aromatic carboxylic acid structure with a linking group between the carboxyl function and cyclic nucleus [1]. The investigation was ultimately deprioritized due to the superior promise of phenoxyacetic acid derivatives (e.g., 2,4-D) for practical crop weed control [1].

Herbicide Plant growth regulation Auxin-like activity Agrochemical

Precursor to BzATP: Enhanced P2X7 Receptor Agonist Potency Relative to ATP

2-Benzoylbenzoic acid serves as the key reagent for synthesizing BzATP (2'(3')-O-(4-benzoylbenzoyl)adenosine 5'-triphosphate) triethylammonium salt . BzATP is a selective P2X purinergic receptor agonist that exhibits higher potency than the endogenous ligand ATP at homodimeric P2X7 receptors . The benzoylbenzoate moiety introduced via 2-benzoylbenzoic acid derivatization confers enhanced receptor binding affinity and selectivity compared to unmodified ATP .

Purinergic signaling P2X7 receptor Nucleotide analog Pharmacological tool

Photolabile Protecting Group Functionality: High-Yield Alcohol Deprotection Under Photolysis

2-Benzoylbenzoate esters of primary and secondary alcohols undergo photolysis to produce the corresponding free alcohol in high yield in the presence of hydrogen donors such as 2-propanol, or via electron-transfer pathways with primary amines [1]. The photochemical fate of the benzoylbenzoate moiety depends on reaction conditions: in 2-propanol, photoreduction yields the benzpinacol product 3,3'-diphenylbiphthalidyl; in the presence of amines, the product is 3-phenylphthalide via ketone reduction followed by lactonization [1]. Preliminary studies indicate thiols can be protected in an analogous manner [1].

Photochemistry Protecting group Organic synthesis Caged compounds

Optimal Application Scenarios for 2-Benzoylbenzoic Acid Based on Verified Differentiation


Macromolecular Photoinitiator Development for UV-Curable Coatings

For formulators developing UV-curable acrylate coatings, inks, or adhesives, 2-benzoylbenzoic acid enables the synthesis of polymeric Type II photoinitiators that exhibit enhanced initiation efficiency compared to low molecular weight 2-BBA esters when immobilized on polysiloxane backbones with amine co-reactants at r = 1 [1]. This polymer effect reduces photolysis byproduct migration, addressing regulatory concerns for food-contact materials and biomedical devices [1].

Anthraquinone Dye Intermediate Manufacturing via Intramolecular Cyclization

Industrial production of anthraquinone, benzanthrone, and 1-aminoanthraquinone dyes relies on 2-benzoylbenzoic acid as the primary feedstock, where the ortho-carboxyl group enables acid-catalyzed intramolecular dehydration to form the anthraquinone core—a transformation geometrically impossible for meta- or para-benzoylbenzoic acid isomers [1].

Synthesis of BzATP for P2X7 Receptor Pharmacology Studies

Researchers investigating purinergic signaling and P2X7 receptor function require 2-benzoylbenzoic acid to synthesize BzATP triethylammonium salt, a selective P2X purinergic agonist that is more potent than the endogenous ligand ATP at homomeric P2X7 receptors [1].

AKR1C3-Targeted Research in Synovial Fibroblast Models

Investigators studying AKR1C3 (aldo-keto reductase 1C3) in synovial fibroblast biology may utilize 2-benzoylbenzoic acid at concentrations ≤200 µM to maintain cell viability under inflammatory stress (PMA stimulation) without suppressing NO production, providing a distinct pharmacological profile from conventional NSAIDs such as diclofenac and ibuprofen [1].

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